N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Description
N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as CYC116, is a novel small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. CYC116 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Rubber Vulcanization Accelerator
N-cyclohexyl-2-benzothiazole sulfenamide (CBS), which is derived from the compound , finds application as a rubber vulcanization accelerator. Here’s how it works:
- Process : The catalytic oxidation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine with pure oxygen occurs in capillary microreactors with gas–liquid segmented flow .
Nano-Silica Loaded Rubber Vulcanization Accelerator
Another intriguing application involves grafting CBS onto the surface of dispersible nano-silica (DNS) to create silica-loaded rubber vulcanization accelerator (DNS-CZ):
- Benefits :
- Kinetic Study of Benzoyl Peroxide Reaction : Investigated the reaction of benzoyl peroxide with phenolic compounds, providing insights into bond dissociation energies .
- Effect of Heparin on Amidase Activity : Explored the impact of heparin on the amidase activity of trypsin, plasmin, and urokinase, revealing substrate-dependent effects .
properties
IUPAC Name |
N-cyclohexyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)20-23-24-21(27-20)18-12-15-8-6-7-11-17(15)25(18)13-19(26)22-16-9-4-3-5-10-16/h6-8,11-12,14,16H,3-5,9-10,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTVUGKTAANBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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